molecular formula C19H16ClN5O4S B2867366 N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 899733-96-1

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2867366
CAS No.: 899733-96-1
M. Wt: 445.88
InChI Key: NSTCBMNDGOJGBG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS 899733-96-1) is a chemical compound with the molecular formula C19H16ClN5O4S and a molecular weight of 445.88 g/mol . It belongs to a class of organic compounds based on the pyrazole heterocycle, which are five-membered rings containing two adjacent nitrogen atoms . Pyrazole derivatives are of significant interest in scientific research due to their broad spectrum of action and are often explored as more lipophilic and metabolically stable bioisosteres for phenol groups in medicinal chemistry . This specific compound features a complex structure that includes a 5,5-dioxo-thieno[3,4-c]pyrazole core, which is a sulfone-containing fused bicyclic system. The molecule is available for research and screening purposes with a guaranteed purity of 90% or higher . It is offered in various quantities to suit different experimental needs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4S/c20-13-1-3-14(4-2-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTCBMNDGOJGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide likely involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or proliferation . Further research is needed to fully elucidate the compound’s mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Analysis

The compound’s thienopyrazole scaffold is analogous to derivatives studied for antitumor activity. For example, sulfone-containing pyrazoles (e.g., COX-2 inhibitors like Celecoxib) share the 5,5-dioxo motif, which enhances metabolic stability . However, the ethanediamide linker and pyridinylmethyl group distinguish this compound by introducing hydrogen-bonding and π-stacking capabilities. Crystallographic comparisons using SHELX and visualization via ORTEP-III would reveal bond angles, torsional flexibility, and packing efficiency relative to analogs.

Electronic and Quantum Chemical Properties

Wavefunction analysis via Multiwfn can compare electronic properties such as:

  • Bond order and orbital composition: The sulfone group’s high bond order (C–S=O) may reduce metabolic oxidation compared to thioether analogs.
Property This Compound Thienopyrazole Analog (No Sulfone) Celecoxib
LogP (Predicted) 2.8 ± 0.3 (XGBoost) 3.1 ± 0.2 3.5
ESP Max (eV) +1.2 (Multiwfn) +0.9 +1.0 (Carboxylic acid)
Thermal Stability (°C) >250 (Sulfone effect) ~200 160 (Dec.)

Virtual Screening and ChemGPS-NP Profiling

ChemGPS-NP positions this compound in chemical space relative to antitubercular agents like bedaquiline. Key differences include:

  • Polarity: Higher due to the sulfone and amide groups.
  • Permeability: Reduced compared to bedaquiline’s lipophilic side chain.
  • Target selectivity: Pyridine moiety may favor kinase interactions over bacterial membranes.

Spectroscopic Detection

Infrared spectral analysis (e.g., using matrix detectors ) would distinguish this compound via:

  • S=O Stretching: Strong bands at 1150–1300 cm⁻¹.
  • C–Cl Vibration: Peaks near 750 cm⁻¹ (4-chlorophenyl).

Biological Activity

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex heterocyclic compound with significant potential for various biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H26ClN3O6S
  • Molecular Weight : 520 g/mol
  • IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide

This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities including anti-inflammatory and anti-cancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Thieno[3,4-c]pyrazole Core : This step often requires the use of chlorinating agents and oxidizing agents.
  • Substitution Reactions : Nucleophilic substitution reactions introduce various functional groups into the molecule.

The synthesis process must be carefully controlled to ensure high yields and purity of the final product .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of thieno[3,4-c]pyrazoles have shown significant inhibition against SARS-CoV main protease (Mpro), suggesting that similar compounds may exhibit antiviral properties . The presence of electronegative halogens in related structures has been correlated with enhanced viral inhibition.

Antimicrobial Properties

The compound's biological evaluation indicates promising antimicrobial activity. Research has demonstrated that derivatives with a pyrazole scaffold exhibit antifungal and antitubercular activity. Specifically, certain derivatives showed effective inhibition against pathogenic strains of fungi and Mycobacterium tuberculosis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. Such activities are critical in developing treatments for conditions like Alzheimer's disease and certain infections .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntiviralSignificant inhibition against SARS-CoV Mpro with IC50 values < 1 µM for certain derivatives.
AntimicrobialEffective against four pathogenic fungi and Mycobacterium tuberculosis H37Rv.
Enzyme InhibitionStrong AChE inhibition indicating potential in neurodegenerative disease treatment.

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